molecular formula C24H18BrN5O2 B3843297 2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine

2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine

Cat. No.: B3843297
M. Wt: 488.3 g/mol
InChI Key: SONITBBWSHQCTJ-LQKURTRISA-N
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Description

2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with bromophenyl, nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromobenzaldehyde and 4-nitroacetophenone to form an intermediate, which is then reacted with 6-phenylpyrimidin-4-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenyl 4-bromobenzoate
  • 4-bromophenyl 4-nitrobenzoate
  • 4-bromophenylacetic acid
  • 4-bromophenylpyridine

Uniqueness

Compared to similar compounds, 2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine is unique due to its combination of functional groups and the presence of a pyrimidine core. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN5O2/c1-16(17-9-13-21(14-10-17)30(31)32)28-29-23-15-22(18-5-3-2-4-6-18)26-24(27-23)19-7-11-20(25)12-8-19/h2-15H,1H3,(H,26,27,29)/b28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONITBBWSHQCTJ-LQKURTRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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